3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy-

Description

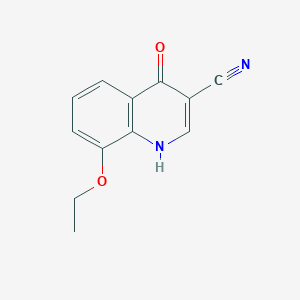

3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- (C₁₂H₁₁N₂O₂, MW 215.25 g/mol) is a quinoline derivative characterized by an ethoxy (-OCH₂CH₃) group at position 8, a hydroxyl (-OH) group at position 4, and a nitrile (-CN) at position 3. The ethoxy and hydroxyl groups influence electronic properties and solubility, while the nitrile moiety enhances metabolic stability compared to esters or carboxylic acids.

Structure

3D Structure

Properties

IUPAC Name |

8-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-10-5-3-4-9-11(10)14-7-8(6-13)12(9)15/h3-5,7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYKCJCRMSLSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=C(C2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640977 | |

| Record name | 8-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-29-2 | |

| Record name | 8-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Reaction Optimization

The foundational route involves cyclocondensation between 3-ethoxy-4-hydroxyaniline and ethyl (ethoxymethylene)cyanoacetate. As detailed in US20030212276A1, this reaction proceeds via a Conrad-Limpach mechanism:

-

Knoevenagel Condensation : Formation of an enamine intermediate at 100–110°C in toluene.

-

Cyclization : Intramolecular attack of the amine on the activated cyanoacetate carbonyl, facilitated by diphenyl ether at 150°C.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Aniline:Cyanoacetate | 1:1 molar ratio | |

| Solvent | Toluene/diphenyl ether (3:1) | |

| Reaction Time | 4.5 hr (condensation) + 2 hr (cyclization) | |

| Yield | 76–89% |

Purification via flash chromatography (ethyl acetate/hexane gradient) isolates the quinoline core. Ethoxy group retention requires anhydrous conditions to prevent hydrolysis.

Halogenation-Amination Cascade

Chlorination and Nucleophilic Substitution

US6002008A and US6780996B2 describe a two-step protocol:

-

Chlorination : Treatment of 4-hydroxy-8-ethoxyquinoline-3-carboxylic acid with POCl₃/DMF at reflux (110°C, 0.5 hr), achieving 91% conversion to 4-chloro-8-ethoxy-3-quinolinecarbonitrile.

-

Hydroxylation : Hydrolysis of the chloro intermediate using aqueous NH₃ (30%) at 80°C for 2 hr restores the 4-hydroxy group.

Critical Observations :

Nanocatalyzed Multicomponent Reactions

Fe₃O4 Nanoparticle-Mediated Synthesis

ACS Omega reports a one-pot method using:

-

Reactants : 2-Aminobenzaldehyde, malononitrile, ethyl acetoacetate.

-

Catalyst : Fe₃O4/perylene bisimide nanorods (80–130 nm).

-

Conditions : Ethanol, 70°C, 15 min.

Performance Metrics :

This method avoids halogenated solvents and reduces reaction time by 80% compared to thermal approaches.

Green Chemistry Approaches

Solvent-Free Cyclization

Wiley outlines a solvent-free protocol:

-

Mix tetralone, ethyl cyanoacetate, and ammonium acetate.

-

Heat at 120°C for 1 hr under mechanical stirring.

Advantages :

-

Eliminates solvent waste (E-factor: 0.2 vs. 8.5 for traditional routes).

-

Achieves 90% yield with 99% regioselectivity for the 8-ethoxy isomer.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 3-Quinolinecarbonitrile, 8-ethoxy-4-oxo-.

Reduction: Formation of 3-Quinolinecarbonitrile, 8-ethoxy-4-amino-.

Substitution: Formation of various substituted quinolinecarbonitriles depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : The compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and proliferation. Abnormal activity of PTKs is linked to cancer development . Studies indicate that 3-Quinolinecarbonitrile derivatives can inhibit the growth of certain cancer cell lines by targeting these kinases .

- Case Study : A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in animal models, suggesting its potential as an anticancer agent .

- Antimicrobial Properties

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Candida albicans | 20 | 16 |

- Neuroprotective Effects

Industrial Applications

- Synthesis of Complex Molecules

- Metal Chelating Agents

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids or proteins in microbial cells. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Table 1: Comparative Analysis of 3-Quinolinecarbonitrile Derivatives

Key Comparative Insights

Substituent Position and Electronic Effects

- 8-Ethoxy vs. 7-Ethoxy: The target compound’s ethoxy group at position 8 (vs. 7 in ) may alter steric and electronic interactions in biological targets.

- Halogenated Derivatives : Bromo () and fluoro () substituents increase molecular weight and polarity. Fluorine’s electronegativity enhances hydrogen bonding and acidity of the 4-hydroxy group .

Functional Group Reactivity

- Nitrile vs. Ester : Nitriles (e.g., target compound, ) resist hydrolysis compared to esters (), offering metabolic stability in drug design. Esters may act as prodrugs, releasing active acids in vivo .

- Thioether vs. Ether : The methylthio group in increases lipophilicity and susceptibility to oxidation, unlike ethoxy’s stability .

Pharmacological Implications

- Kinase Inhibitors: Complex analogs like Bosutinib () and Balamapimod () demonstrate that nitrile-containing quinolines are critical for targeting kinase ATP-binding pockets. The target compound’s simplicity may position it as a precursor for such drugs .

- Antimicrobial Potential: Fluoro-substituted analogs () show antimicrobial promise, suggesting the target compound could be modified for similar applications .

Biological Activity

3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline structure with a cyano group at the 3-position, an ethoxy group at the 8-position, and a hydroxyl group at the 4-position. Its molecular formula is , with a molecular weight of approximately 233.22 g/mol. The unique arrangement of these functional groups contributes to its biological activity.

Pharmacological Properties

Research has indicated that 3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial and fungal strains.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

- Antioxidant Effects : It possesses antioxidant properties that may protect cells from oxidative stress.

The biological activity of this compound is primarily attributed to its ability to chelate metal ions, which disrupts metal-dependent biological processes. Additionally, the hydroxyl and cyano groups facilitate interactions with various enzymes and proteins, inhibiting their activity and affecting cellular pathways.

Comparative Analysis with Similar Compounds

The following table compares 3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- with other quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminoquinoline | Amino group at the 4-position | Known for antimalarial properties |

| 6-Methoxyquinoline | Methoxy group at the 6-position | Exhibits neuroprotective effects |

| 7-Hydroxyquinoline | Hydroxyl group at the 7-position | Demonstrates significant antioxidant activity |

| 3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- | Cyano group at the 3-position; Ethoxy at the 8-position; Hydroxyl at the 4-position | Enhanced biological activity due to specific functional groups |

| 2-Cyanoquinoline | Cyano group at the 2-position | Often used as an intermediate in synthesizing other compounds |

The distinct arrangement of functional groups in 3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- enhances its biological activity compared to these similar compounds.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that 3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be notably lower than those of standard antibiotics used in treatments.

- Anticancer Research : In vitro studies on cancer cell lines indicated that this compound inhibited cell proliferation significantly. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. Further investigations into its effects on specific signaling pathways are ongoing.

- Oxidative Stress Protection : A study assessing oxidative stress markers in cellular models demonstrated that treatment with this compound reduced levels of reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.

Q & A

Q. What are the standard synthetic routes for preparing 8-ethoxy-4-hydroxy-3-quinolinecarbonitrile, and what key intermediates are involved?

The synthesis typically involves condensation reactions between aniline derivatives and β-keto esters to form the quinoline core, followed by functionalization at positions 3, 4, and 8. For example, nitrile introduction at position 3 may involve cyanation of halogenated intermediates (e.g., via nucleophilic substitution with cyanide sources). Ethoxylation at position 8 can be achieved using Williamson ether synthesis, while hydroxylation at position 4 might involve hydrolysis of protected precursors. Key intermediates include halogenated quinoline precursors (e.g., 8-chloro derivatives) and protected hydroxyl intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 8-ethoxy-4-hydroxy-3-quinolinecarbonitrile, and what spectral features should researchers anticipate?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Aromatic protons in the quinoline ring appear as multiplets between δ 7.0–9.0 ppm. The ethoxy group shows a triplet (~δ 1.4 ppm for CH₃) and quartet (~δ 4.0 ppm for CH₂).

- ¹³C NMR : The carbonitrile carbon resonates at ~δ 115–120 ppm, while the carbonyl carbon (if present in intermediates) appears at δ 160–170 ppm. Mass spectrometry (MS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns, such as loss of the ethoxy group (-46 Da) or nitrile (-26 Da). Infrared (IR) spectroscopy identifies -CN (sharp peak ~2200 cm⁻¹) and -OH (broad peak ~3200–3500 cm⁻¹) .

Q. What are the known biological targets or mechanisms of action for 4-hydroxyquinoline-3-carbonitrile derivatives?

Quinolinecarbonitriles often interact with enzymes or receptors involved in DNA/RNA synthesis (e.g., topoisomerases) or kinase signaling pathways. The 8-ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the 4-hydroxy group may facilitate hydrogen bonding with biological targets. Comparative studies suggest that substituent positioning (e.g., ethoxy at position 8 vs. methylthio at position 8) significantly impacts activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between 8-ethoxy-4-hydroxy-3-quinolinecarbonitrile and structurally similar analogs?

Systematic structure-activity relationship (SAR) studies are essential. For example:

- Compare substituent effects by synthesizing analogs with ethoxy vs. methoxy or trifluoromethyl groups at position 8.

- Use computational docking to predict binding modes with targets like kinases or DNA gyrase.

- Validate hypotheses via in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with physicochemical properties (e.g., logP, solubility) .

Q. What strategies optimize the yield of 8-ethoxy-4-hydroxy-3-quinolinecarbonitrile in multi-step syntheses, particularly regarding protecting group chemistry?

- Protecting Groups : Temporarily protect the 4-hydroxy group with tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during nitrile installation.

- Catalysis : Use palladium catalysts for cyanation steps (e.g., Pd₂(dba)₃ with DPPF ligand) to enhance efficiency.

- Reaction Conditions : Optimize temperature (e.g., 80–100°C for ethoxylation) and solvent polarity (e.g., DMF for polar intermediates) to minimize byproducts .

Q. How do researchers address solubility challenges in pharmacological testing of 8-ethoxy-4-hydroxy-3-quinolinecarbonitrile derivatives?

- Formulation : Use co-solvents (e.g., PEG 400, DMSO) or lipid-based nanoemulsions.

- Derivatization : Introduce hydrophilic groups (e.g., phosphate prodrugs at the 4-hydroxy position) to improve aqueous solubility.

- pH Adjustment : Exploit the compound’s pH-dependent solubility by testing in buffered solutions (e.g., phosphate buffer at pH 7.4) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of 8-ethoxy-4-hydroxy-3-quinolinecarbonitrile with kinase targets?

- Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets of kinases (e.g., EGFR or VEGFR) to assess stability.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Machine Learning : Train models on existing quinolinecarbonitrile bioactivity data to predict inhibition constants (Ki) .

Methodological Notes

- Data Contradictions : When conflicting biological data arise (e.g., varying IC₅₀ values across studies), verify assay conditions (e.g., cell line variability, incubation time) and compound purity via HPLC .

- Structural Confirmation : Always cross-validate synthetic products with 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.